molecular formula C10H11Cl B11926075 1-Chloro-4-(cyclopropylmethyl)benzene

1-Chloro-4-(cyclopropylmethyl)benzene

Cat. No.: B11926075
M. Wt: 166.65 g/mol
InChI Key: CNTWZGRJFKLPSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-(cyclopropylmethyl)benzene is an organic compound with the molecular formula C10H11Cl It consists of a benzene ring substituted with a chlorine atom and a cyclopropylmethyl group

Preparation Methods

The synthesis of 1-Chloro-4-(cyclopropylmethyl)benzene can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with cyclopropylmethyl magnesium bromide in the presence of a suitable catalyst. This reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The choice of solvents, catalysts, and purification techniques can significantly impact the overall process.

Chemical Reactions Analysis

1-Chloro-4-(cyclopropylmethyl)benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(cyclopropylmethyl)benzene involves its interaction with specific molecular targets. In nucleophilic aromatic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. This process often involves the formation of a Meisenheimer complex as an intermediate .

In oxidation reactions, the cyclopropylmethyl group undergoes oxidative cleavage, leading to the formation of carboxylic acids or ketones. The specific pathways and intermediates depend on the oxidizing agent and reaction conditions .

Comparison with Similar Compounds

1-Chloro-4-(cyclopropylmethyl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a chlorine atom and a cyclopropylmethyl group, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C10H11Cl

Molecular Weight

166.65 g/mol

IUPAC Name

1-chloro-4-(cyclopropylmethyl)benzene

InChI

InChI=1S/C10H11Cl/c11-10-5-3-9(4-6-10)7-8-1-2-8/h3-6,8H,1-2,7H2

InChI Key

CNTWZGRJFKLPSA-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.